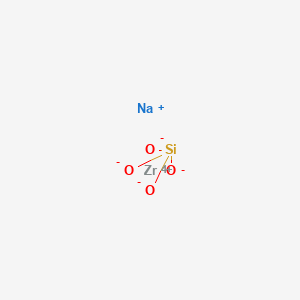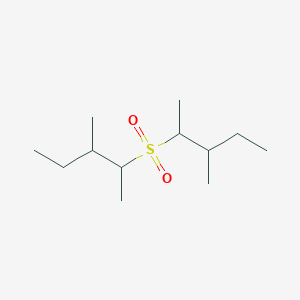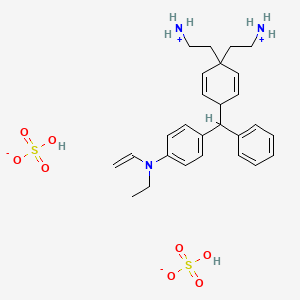
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction to form p-aminobenzoic acid ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques, which optimize reaction times and sequences to achieve high conversion and selectivity . These methods are designed to enhance productivity and ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiosulfate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol and disulfide exchange.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-disulfide balance.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate the redox state of biological molecules, potentially affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that rely on thiol-disulfide balance for their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar in structure but lacks the mercaptoethyl and thiosulfate groups.
Benzoic acid, 3-amino-, ethyl ester: Another similar compound with different substitution patterns.
Uniqueness
What sets Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate apart is its unique combination of ester and thiosulfate functional groups.
Eigenschaften
CAS-Nummer |
23563-78-2 |
|---|---|
Molekularformel |
C14H22N2O5S2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-ethoxycarbonyl-4-[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C14H22N2O5S2/c1-2-21-14(17)12-4-6-13(7-5-12)16-9-3-8-15-10-11-22-23(18,19)20/h4-7,15-16H,2-3,8-11H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
UAAJQWHHGULTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)


![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)


![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)


